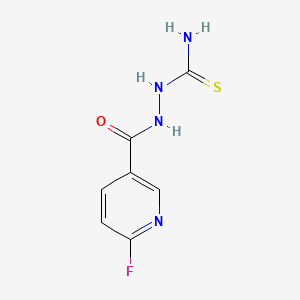
Antibacterial agent 194
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 194 is a potent antimicrobial compound known for its strong activity against various bacterial strains, including drug-resistant pathogens. This compound has garnered significant attention in the scientific community due to its effectiveness in combating bacterial infections, particularly those caused by multidrug-resistant bacteria.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 194 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antibacterial properties. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize impurities.
化学反応の分析
Types of Reactions: Antibacterial agent 194 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of derivatives with modified antibacterial properties.
科学的研究の応用
Antibacterial agent 194 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: Employed in research to understand bacterial resistance mechanisms and to develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and infection.
作用機序
Antibacterial agent 194 can be compared with other similar compounds, such as:
Penicillin: Both compounds inhibit cell wall synthesis, but this compound has a broader spectrum of activity against drug-resistant strains.
Vancomycin: Similar in targeting cell wall synthesis, but this compound may have different binding sites and mechanisms.
Tetracycline: While tetracycline inhibits protein synthesis, this compound primarily targets cell wall synthesis, making it effective against different bacterial strains.
類似化合物との比較
- Penicillin
- Vancomycin
- Tetracycline
- Cephalosporins
- Carbapenems
Antibacterial agent 194 stands out due to its unique structure and broad-spectrum activity, making it a valuable tool in the fight against bacterial infections.
特性
分子式 |
C7H7FN4OS |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
[(6-fluoropyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C7H7FN4OS/c8-5-2-1-4(3-10-5)6(13)11-12-7(9)14/h1-3H,(H,11,13)(H3,9,12,14) |
InChIキー |
MQRICCWCRWAEHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)NNC(=S)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


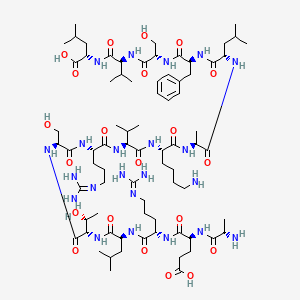



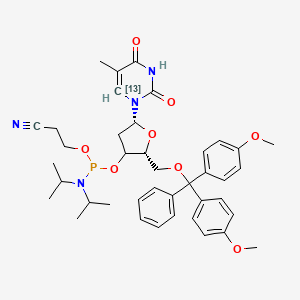
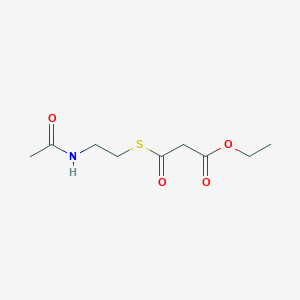
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
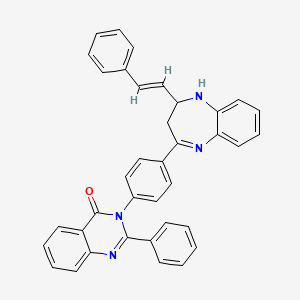


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
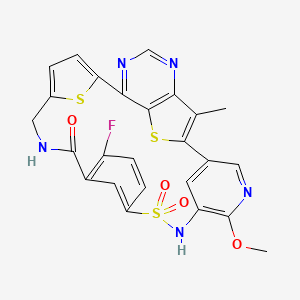
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
